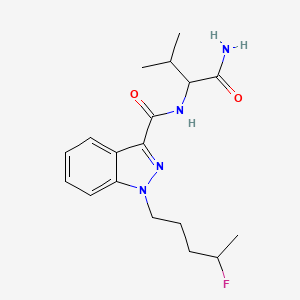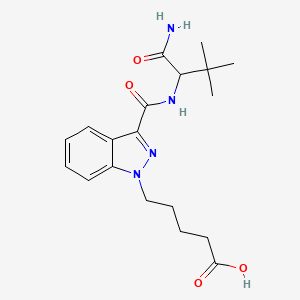
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. They are typically used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the carbamoyl group. Common reagents used in these reactions include indazole derivatives, alkyl halides, and carbamoyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict quality control measures in place to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce a variety of substituted indazole derivatives.
科学研究应用
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological assays to investigate the interactions between synthetic cannabinoids and cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide involves its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
相似化合物的比较
Similar Compounds
- N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- N-(1-Pentyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- N-(1-Methylpropyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
Uniqueness
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is unique due to its specific structural features, such as the carbamoyl group and the fluoropentyl side chain. These features may confer distinct pharmacological properties and receptor binding affinities compared to other similar compounds.
属性
分子式 |
C18H25FN4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI 键 |
KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
同义词 |
AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




